7-Methoxyfuro[3,2-b]pyridine CAS number and properties
7-Methoxyfuro[3,2-b]pyridine CAS number and properties
An In-Depth Technical Guide to 7-Methoxyfuro[3,2-b]pyridine
Introduction
The fusion of heterocyclic rings is a cornerstone of modern medicinal chemistry, creating scaffolds that offer unique three-dimensional arrangements of heteroatoms and functional groups, ideal for interacting with biological targets. Among these, the furo[3,2-b]pyridine core, an isostere of indole, has emerged as a "privileged scaffold." Its structural rigidity and specific electronic properties make it a fertile ground for the development of novel therapeutics. This guide provides a comprehensive technical overview of a specific, high-value derivative: 7-Methoxyfuro[3,2-b]pyridine.
We will delve into its fundamental properties, plausible synthetic routes, and its established and potential applications in drug discovery, with a particular focus on kinase inhibition. This document is intended for researchers and drug development professionals seeking to leverage this scaffold in their programs. The furo[3,2-b]pyridine framework has been successfully employed to generate potent inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway, both of which are implicated in oncology and neurodegenerative diseases.[1] The addition of a methoxy group at the 7-position, as we will explore, critically modulates the electronic and steric profile of the molecule, offering a handle for fine-tuning activity and pharmacokinetic properties.
Chemical Identity and Physicochemical Properties
7-Methoxyfuro[3,2-b]pyridine is a substituted aromatic heterocyclic compound. The core structure consists of a furan ring fused to a pyridine ring system. The methoxy group (-OCH₃) at the 7-position significantly influences the molecule's electron density, particularly on the pyridine ring, which can affect its interaction with biological targets and its metabolic stability.
Table 1: Core Properties of 7-Methoxyfuro[3,2-b]pyridine
| Property | Value | Source |
| CAS Number | 182691-78-7 | [2][3] |
| Molecular Formula | C₈H₇NO₂ | [2] |
| Molecular Weight | 149.15 g/mol | [2] |
| IUPAC Name | 7-methoxyfuro[3,2-b]pyridine | N/A |
| Parent Compound | Furo[3,2-b]pyridine (CAS: 272-62-8) | [4] |
| Purity (Typical) | ≥95% | [2] |
| Long-Term Storage | Store in a cool, dry place | [2] |
Structural Elucidation and Spectroscopic Analysis
Confirmation of the structure of 7-Methoxyfuro[3,2-b]pyridine relies on standard analytical techniques. While specific spectral data for this exact compound is not widely published, an experienced chemist can predict the expected spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Expected): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the furan and pyridine rings, as well as a characteristic singlet for the methoxy group.
-
Methoxy Protons (-OCH₃): A sharp singlet is anticipated around δ 3.9-4.1 ppm.
-
Furan Protons (H2, H3): The furan ring protons will appear as doublets due to mutual coupling. H3 is expected to be further downfield than H2, likely in the δ 7.0-7.8 ppm range.
-
Pyridine Protons (H5, H6): The protons on the pyridine ring will appear as doublets. Due to the electron-donating effect of the fused furan and the methoxy group, these signals are expected in the aromatic region, typically between δ 7.0 and 8.5 ppm. The H5 proton, adjacent to the nitrogen, would likely be the most deshielded.
¹³C NMR Spectroscopy (Expected): The carbon spectrum would confirm the presence of eight distinct carbon environments. Key signals would include the methoxy carbon (around δ 55-60 ppm) and the aromatic carbons spanning from approximately δ 100 to 165 ppm. The carbon atom C7, attached to the electronegative oxygen of the methoxy group, would be significantly downfield.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The expected exact mass for the protonated molecule [M+H]⁺ would be approximately 150.0555.
Caption: Chemical structure of 7-Methoxyfuro[3,2-b]pyridine.
Synthesis and Mechanistic Considerations
A logical approach would start with a substituted 2,3-dihalopyridine. For instance, a Sonogashira coupling of an ethynyltrimethylsilane to the 2-position, followed by desilylation, would yield a 3-halo-2-ethynylpyridine intermediate. Subsequent intramolecular cyclization, often catalyzed by a copper salt, would form the fused furo[3,2-b]pyridine ring system. The final step would involve a nucleophilic aromatic substitution (SₙAr) to introduce the methoxy group at the 7-position, likely from a 7-chloro precursor using sodium methoxide.
The causality behind this choice of strategy lies in its modularity. The Sonogashira coupling is a robust and high-yielding reaction, and the final SₙAr step allows for the late-stage introduction of the key methoxy group, which is advantageous for creating analogues for structure-activity relationship (SAR) studies.
Caption: General synthetic workflow for 7-Methoxyfuro[3,2-b]pyridine.
Applications in Medicinal Chemistry and Drug Discovery
The true value of 7-Methoxyfuro[3,2-b]pyridine lies in its potential as a core scaffold for developing potent and selective therapeutic agents. The broader class of furo[3,2-b]pyridines has shown significant biological activity.
1. Kinase Inhibition: Research has identified the furo[3,2-b]pyridine core as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs).[1] CLKs are involved in the regulation of pre-mRNA splicing, and their dysregulation has been linked to various cancers and neurodegenerative disorders like Alzheimer's disease. The 7-methoxy derivative could serve as a key starting point for developing next-generation CLK inhibitors. The methoxy group can serve as a key hydrogen bond acceptor or be metabolically transformed, providing avenues for SAR exploration.
2. Hedgehog Pathway Modulation: The same research that identified CLK inhibitors also found that certain 3,5,7-trisubstituted furo[3,2-b]pyridines act as non-toxic modulators of the Hedgehog signaling pathway.[1] Inappropriate activation of this pathway is a known driver in various malignancies, including basal cell carcinoma and medulloblastoma. This makes 7-Methoxyfuro[3,2-b]pyridine an attractive starting point for developing novel anticancer agents targeting this pathway.
3. Broader Anticancer and Antimicrobial Potential: Related furopyridine isomers have demonstrated a wide range of pharmacological properties, including cytotoxic activities against breast cancer cell lines (MCF-7 and MDA-MB-231).[5] Docking studies of these related compounds suggest strong binding affinities to key cancer targets like AKT1, ERα, and HER2.[5] This highlights the general potential of the furopyridine scaffold in oncology.
Caption: Relationship between the core scaffold and its therapeutic applications.
Exemplary Experimental Protocol: Synthesis of a Furo[3,2-b]pyridine Core
This protocol is a representative example for the synthesis of a substituted furo[3,2-b]pyridine core, adapted from methodologies used for analogous structures.[6] It must be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Objective: To synthesize a 7-substituted furo[3,2-b]pyridine via intramolecular cyclization.
Materials:
-
3-Chloro-2-ethynylpyridine (1.0 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chloro-2-ethynylpyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material, creating a 0.2 M solution.
-
Catalyst Addition: Add Copper(I) Iodide (0.1 eq) to the stirring solution. The causality for using copper is its proven efficacy in catalyzing the intramolecular 5-endo-dig cyclization required to form the furan ring.
-
Reaction Conditions: Heat the reaction mixture to 100 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the 7-chlorofuro[3,2-b]pyridine intermediate.
This intermediate would then be used in a subsequent SₙAr reaction with sodium methoxide to yield the final target, 7-Methoxyfuro[3,2-b]pyridine.
Safety and Handling
7-Methoxyfuro[3,2-b]pyridine is intended for research and development use only.[2] It must be handled by technically qualified individuals. As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
7-Methoxyfuro[3,2-b]pyridine represents a molecule of significant interest for contemporary drug discovery. Its defined chemical properties, combined with the proven biological relevance of the furo[3,2-b]pyridine scaffold, position it as a high-potential starting point for developing selective inhibitors of key cellular pathways, particularly those governed by kinases like CLK and signaling systems such as Hedgehog. The synthetic accessibility of this scaffold allows for extensive derivatization and optimization, paving the way for the discovery of novel clinical candidates for a range of challenging diseases.
References
-
Ibrahim, M. M., Azmi, M. N., Alhawarri, M. B., Kamal, N. N. S. N. M., & AbuMahmoud, H. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. [Link]
-
Akram, S., et al. (2024). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. ResearchGate. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12210217, Furo(3,2-b)pyridine. [Link]
-
The Royal Society of Chemistry. (2021). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines. [Link]
-
ResearchGate. (2021). Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]
-
Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). [Link]
-
PubMed. (2002). 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides as PDE4 inhibitors: a potential treatment for asthma. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 182691-78-7 7-Methoxyfuro[3,2-b]pyridine AKSci 9082CR [aksci.com]
- 3. Furo[3,2-b]pyridine,7-methoxy-(9CI) CAS#: 182691-78-7 [chemicalbook.com]
- 4. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. OLB-PM-39009909 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. rsc.org [rsc.org]
